molecular formula C8H10Cl2N4O B12340899 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride

Cat. No.: B12340899
M. Wt: 249.09 g/mol
InChI Key: QFGLIIGBBQLMOS-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride is a chemical compound that belongs to the class of oxatriazoles. This compound is characterized by the presence of a chloro-substituted methylphenyl group attached to an oxatriazolium ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride typically involves the reaction of 3-chloro-2-methylphenyl hydrazine with an appropriate oxatriazole precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the oxatriazolium ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylphenyl hydrazine hydrochloride
  • 3-chloro-2-methylphenyl isocyanate
  • 3-chloro-2-methylbenzenamine

Uniqueness

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride is unique due to its oxatriazolium ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H10Cl2N4O

Molecular Weight

249.09 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride

InChI

InChI=1S/C8H9ClN4O.ClH/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13;/h2-4,12H,1H3,(H2,10,11);1H

InChI Key

QFGLIIGBBQLMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2[NH2+]OC(=N2)N.[Cl-]

Origin of Product

United States

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